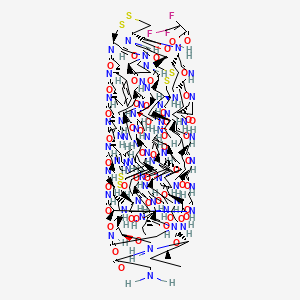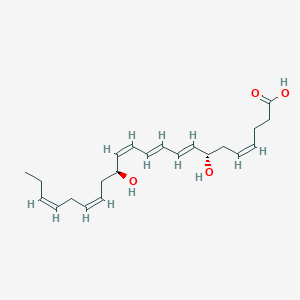
7(S)-Maresin 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7(S)-Maresin 1 is a specialized pro-resolving lipid mediator derived from docosahexaenoic acid (DHA). It plays a crucial role in the resolution of inflammation and has been identified as a potent anti-inflammatory and pro-resolving agent. This compound is part of the maresin family, which is known for its ability to promote tissue regeneration and repair.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7(S)-Maresin 1 typically involves the enzymatic conversion of docosahexaenoic acid (DHA) by human macrophages. The process begins with the oxygenation of DHA by 12-lipoxygenase to produce 14(S)-hydroperoxy-DHA, which is then converted to 7(S)-hydroxy-DHA. This intermediate undergoes further enzymatic transformations to yield this compound.
Industrial Production Methods: While the enzymatic synthesis is the primary method for producing this compound, industrial production methods are still under development. These methods aim to optimize the yield and purity of the compound through biotechnological approaches, including the use of genetically engineered microorganisms and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 7(S)-Maresin 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and molecular oxygen are used to convert DHA to 14(S)-hydroperoxy-DHA.
Reduction: Reducing agents like sodium borohydride can be used to convert hydroperoxides to hydroxides.
Substitution: Various nucleophiles can be used to introduce functional groups into the molecule, enhancing its biological activity.
Major Products: The primary product of these reactions is this compound, which exhibits potent anti-inflammatory and pro-resolving properties.
Applications De Recherche Scientifique
7(S)-Maresin 1 has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying lipid mediators and their role in inflammation resolution.
Biology: Researchers investigate its effects on cellular processes, such as apoptosis and phagocytosis.
Medicine: this compound is being explored for its therapeutic potential in treating inflammatory diseases, such as arthritis and cardiovascular diseases.
Industry: The compound is being studied for its potential use in developing anti-inflammatory drugs and supplements.
Mécanisme D'action
7(S)-Maresin 1 exerts its effects by interacting with specific molecular targets and pathways involved in inflammation resolution. It binds to receptors on macrophages and other immune cells, promoting the clearance of apoptotic cells and debris. This process, known as efferocytosis, is crucial for resolving inflammation and restoring tissue homeostasis. Additionally, this compound modulates the production of pro-inflammatory cytokines and chemokines, further contributing to its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Resolvin D1: Another lipid mediator derived from DHA, known for its anti-inflammatory properties.
Protectin D1: Also derived from DHA, it plays a role in protecting tissues from inflammatory damage.
Lipoxin A4: A lipid mediator derived from arachidonic acid, involved in resolving inflammation.
Uniqueness of 7(S)-Maresin 1: this compound is unique due to its specific role in promoting tissue regeneration and repair, in addition to its anti-inflammatory properties. Unlike other lipid mediators, it has been shown to enhance the resolution of inflammation by promoting efferocytosis and modulating immune responses.
Propriétés
Formule moléculaire |
C22H32O4 |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
(4Z,7S,8E,10E,12Z,14S,16Z,19Z)-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O4/c1-2-3-4-5-6-10-15-20(23)16-11-7-8-12-17-21(24)18-13-9-14-19-22(25)26/h3-4,6-13,16-17,20-21,23-24H,2,5,14-15,18-19H2,1H3,(H,25,26)/b4-3-,8-7+,10-6-,13-9-,16-11-,17-12+/t20-,21+/m0/s1 |
Clé InChI |
HLHYXXBCQOUTGK-NVFVPEJPSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C[C@@H](/C=C\C=C\C=C\[C@H](C/C=C\CCC(=O)O)O)O |
SMILES canonique |
CCC=CCC=CCC(C=CC=CC=CC(CC=CCCC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl]amino]phenyl]acetamide](/img/structure/B12340548.png)
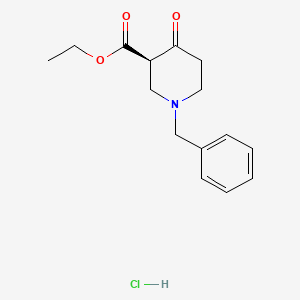
![5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine](/img/structure/B12340567.png)
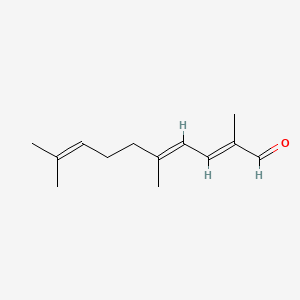
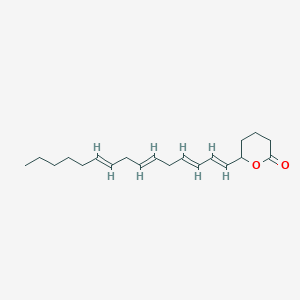

![[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B12340589.png)


![(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B12340605.png)
![3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340607.png)
![methyl N-[(2,6-difluorophenyl)methyl]-N'-nitrocarbamimidothioate](/img/structure/B12340614.png)

